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Compound of Interest

Compound Name: Antitumor agent-69

Cat. No.: B15590830

Get Quote

Discovery and Origin
Antitumor agent-69, also identified as compound 12 or HY-15650, is a synthetic peptide

mimetic developed through a rational drug design approach. Its discovery was detailed in a

2022 publication in the Journal of Medicinal Chemistry by a team of researchers from the China

Pharmaceutical University. The development of this agent did not originate from natural

sources but was the result of a targeted effort to disrupt a specific protein-protein interaction

implicated in a subset of acute leukemias.

The scientific journey began with a previously identified DOT1L peptide mimetic, compound 3.

Researchers strategically modified this initial scaffold to enhance its potency and drug-like

properties. This process of chemical synthesis and optimization led to the creation of

Antitumor agent-69 (compound 12), which demonstrated significantly improved activity as a

potent inhibitor of the interaction between the histone methyltransferase DOT1L and MLL

fusion proteins, such as MLL-AF9 and MLL-ENL.[1][2] This targeted design strategy

underscores a modern approach in oncology drug discovery, moving away from broad-

spectrum cytotoxic agents towards precision therapeutics.
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Antitumor agent-69 functions by disrupting a critical protein-protein interaction (PPI) that

drives the progression of mixed lineage leukemia (MLL)-rearranged leukemias. In these

cancers, the MLL gene is fused to other genes, creating oncogenic fusion proteins (e.g., MLL-

AF9). These fusion proteins aberrantly recruit the enzyme DOT1L to specific gene locations.

DOT1L then catalyzes the methylation of histone H3 at lysine 79 (H3K79), an epigenetic

modification that leads to the overexpression of leukemia-promoting genes like HOXA9 and

MEIS1.

Unlike enzymatic inhibitors of DOT1L, Antitumor agent-69 does not block the catalytic activity

of the enzyme itself. Instead, it competitively binds to MLL fusion partners like AF9 and ENL,

preventing them from recruiting DOT1L.[2] This selective inhibition of the PPI effectively blocks

the aberrant H3K79 methylation at MLL target genes, leading to the suppression of their

expression and subsequent inhibition of leukemia cell growth.[2]
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Caption: Signaling pathway in MLL-rearranged leukemia and the inhibitory action of Antitumor
agent-69.
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Quantitative Data Summary
The antitumor activity of Antitumor agent-69 (compound 12) was quantified through various

biochemical and cell-based assays. The data below summarizes its potency in inhibiting the

target protein-protein interaction and its efficacy in suppressing the growth of leukemia cell

lines.

Table 1: Inhibition of DOT1L-MLL Fusion Protein Interaction

Compound Target Interaction Ki (nM)

Antitumor agent-69 (12) DOT1L - MLL-AF9 9

Antitumor agent-69 (12) DOT1L - MLL-ENL 109

Data sourced from MedChemExpress, referencing the primary publication by Yuan Y, et al.[3]

Table 2: Antiproliferative Activity against Leukemia Cell Lines

Cell Line MLL Status
Antitumor agent-69
(12) GI50 (µM)

EPZ5676 (Clinical
Inhibitor) GI50 (µM)

MOLM-13 MLL-AF9 0.023 0.004

MV4-11 MLL-AF4 0.015 0.002

KOPN-8 MLL-ENL 0.031 0.007

RS4;11 MLL-AF4 0.028 0.005

NB4 MLL-WT >50 >50

HL-60 MLL-WT >50 >50

GI50: The concentration of the compound that causes 50% inhibition of cell growth. Data

extracted from Yuan Y, et al. (2022), Journal of Medicinal Chemistry.[2]
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The following are detailed methodologies for the key experiments used to characterize

Antitumor agent-69.

AlphaLISA Protein-Protein Interaction Assay
This assay was employed to quantify the inhibitory effect of Antitumor agent-69 on the

interaction between DOT1L and MLL-AF9 or MLL-ENL.

Protein Expression and Purification: Recombinant GST-tagged DOT1L and His-tagged AF9

or ENL proteins were expressed in E. coli and purified using affinity chromatography.

Assay Reaction: All reactions were performed in a 384-well plate in a final volume of 20 µL.

Compound Preparation: Antitumor agent-69 was serially diluted in assay buffer (25 mM

HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

Reaction Mixture: 5 µL of the diluted compound was added to the wells, followed by 5 µL of

GST-DOT1L (final concentration 20 nM) and 5 µL of His-AF9/ENL (final concentration 20

nM).

Incubation: The plate was incubated for 60 minutes at room temperature to allow for protein-

protein interaction and inhibitor binding.

Detection: 10 µL of a mixture containing AlphaLISA GST acceptor beads and Nickel Chelate

donor beads was added to each well. The plate was then incubated for another 60 minutes

in the dark.

Data Acquisition: The plate was read on an EnVision plate reader. The percentage of

inhibition was calculated relative to a DMSO control. IC50 values were determined using a

four-parameter logistic fit.

Cell Proliferation (MTS) Assay
This assay was used to determine the antiproliferative effects of Antitumor agent-69 on

various leukemia cell lines.

Cell Culture: Human leukemia cell lines (MOLM-13, MV4-11, KOPN-8, RS4;11, NB4, HL-60)

were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1%
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penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well in 100

µL of culture medium.

Compound Treatment: Antitumor agent-69 was serially diluted and added to the wells. The

final concentrations ranged from 0.001 to 50 µM. A vehicle control (DMSO) was also

included.

Incubation: The plates were incubated for 72 hours.

MTS Reagent: 20 µL of CellTiter 96 AQueous One Solution Reagent (MTS) was added to

each well.

Final Incubation: The plates were incubated for an additional 2-4 hours until a color change

was observed.

Data Acquisition: The absorbance at 490 nm was measured using a microplate reader.

Data Analysis: The percentage of cell growth inhibition was calculated relative to the DMSO

control. The GI50 values were determined by plotting the percentage of inhibition against the

log of the compound concentration.
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Caption: The experimental workflow for the discovery and validation of Antitumor agent-69.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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